molecular formula C11H14O4 B14499318 Methyl 2,4-dihydroxy-3-(propan-2-yl)benzoate CAS No. 64767-82-4

Methyl 2,4-dihydroxy-3-(propan-2-yl)benzoate

Cat. No.: B14499318
CAS No.: 64767-82-4
M. Wt: 210.23 g/mol
InChI Key: UQLCCNUNFVYYLX-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxy-3-(propan-2-yl)benzoate is an organic compound with a molecular formula of C11H14O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dihydroxy-3-(propan-2-yl)benzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dihydroxy-3-(propan-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Methyl 2,4-dihydroxy-3-(propan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,4-dihydroxy-3-(propan-2-yl)benzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dihydroxybenzoate: Lacks the propan-2-yl group.

    Methyl 3,4-dihydroxybenzoate: Hydroxyl groups are positioned differently.

    Methyl 2,5-dihydroxybenzoate: Hydroxyl groups are positioned differently.

Uniqueness

Methyl 2,4-dihydroxy-3-(propan-2-yl)benzoate is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

64767-82-4

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2,4-dihydroxy-3-propan-2-ylbenzoate

InChI

InChI=1S/C11H14O4/c1-6(2)9-8(12)5-4-7(10(9)13)11(14)15-3/h4-6,12-13H,1-3H3

InChI Key

UQLCCNUNFVYYLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1O)C(=O)OC)O

Origin of Product

United States

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